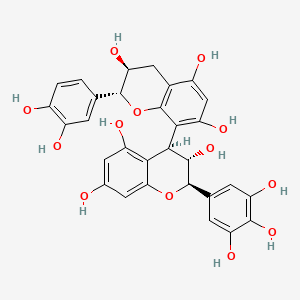

(+)-Gallocatechin-(4alpha->8)-(+)-catechin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(+)-gallocatechin-(4alpha->8)-(+)-catechin is a proanthocyanidin consisting of (+)-gallocatechin and (+)-catechin units joined by a (4alpha->8)-linkage. It has a role as a metabolite. It is a hydroxyflavan, a proanthocyanidin, a polyphenol and a biflavonoid. It derives from a (+)-gallocatechin and a (+)-catechin.

Applications De Recherche Scientifique

Proanthocyanidin Identification and Distribution in Hops

Li and Deinzer (2006) identified several hop proanthocyanidin oligomers and flavan-3-ol monomers in different hop varieties, including gallocatechin-(4alpha-->8)-catechin. This study highlighted the variable proanthocyanidin profiles in hops based on geographic origin and cultivar differences, suggesting potential applications in the brewing industry and plant science research Li & Deinzer, 2006.

Polyphenols from Eucalyptus Ovata

Santos and Waterman (2001) isolated compounds including the trimer gallocatechin-(4alpha-8)-gallocatechin-(4alpha-8)-catechin from Eucalyptus ovata leaves, indicating a potential application in exploring natural antioxidants and bioactive compounds in plant-based studies Santos & Waterman, 2001.

Antioxidant Properties of Gallocatechin and Prodelphinidins

Plumb et al. (2002) studied the antioxidant properties of gallocatechins and prodelphinidins, including gallocatechin-(4-8)-catechin and gallocatechin-(4-8)-gallocatechin, isolated from pomegranate peel. This study contributes to understanding the antioxidant effects of these compounds and their potential application in health and nutritional sciences Plumb et al., 2002.

Inhibition of Metalloproteinase-9 Activity

Dell’Agli et al. (2005) explored the relationship between the chemical structure of catechins, including gallocatechin analogues, and their ability to modulate the activity of matrix metalloproteinase-9 (MMP-9). This research provides insights into the potential therapeutic applications of gallocatechin derivatives in treating conditions related to MMP-9 activity Dell’Agli et al., 2005.

Effects on Bone Metabolism

Ko et al. (2009) investigated the effects of tea catechins, including gallocatechin, on bone metabolism. Their findings suggest the potential application of these compounds in promoting bone health and treating bone-related diseases Ko et al., 2009.

Propriétés

Formule moléculaire |

C30H26O13 |

|---|---|

Poids moléculaire |

594.5 g/mol |

Nom IUPAC |

(2R,3S)-2-(3,4-dihydroxyphenyl)-8-[(2R,3S,4S)-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol |

InChI |

InChI=1S/C30H26O13/c31-12-6-17(35)23-22(7-12)42-29(11-4-19(37)26(40)20(38)5-11)27(41)25(23)24-18(36)9-15(33)13-8-21(39)28(43-30(13)24)10-1-2-14(32)16(34)3-10/h1-7,9,21,25,27-29,31-41H,8H2/t21-,25-,27-,28+,29+/m0/s1 |

Clé InChI |

ZYDDITZPGFXQSD-SMSOEIQDSA-N |

SMILES isomérique |

C1[C@@H]([C@H](OC2=C1C(=CC(=C2[C@H]3[C@@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O |

SMILES canonique |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6R,7S)-7-[[2-(2-amino-4-thiazolyl)-1-oxoethyl]amino]-3-[[[1-[2-(dimethylamino)ethyl]-5-tetrazolyl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1252370.png)

![[(1S,2S,4R,7Z,10R,11R)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] acetate](/img/structure/B1252375.png)